LogP Shift of +1.63 Units Versus Non-Fluorinated 3-Aminopiperidin-2-one Drives Differential Extraction and Chromatographic Behavior
The target compound (CAS 70470-98-3) exhibits a measured logP of −0.57, compared to the non-fluorinated analog 3-aminopiperidin-2-one (CAS 1892-22-4), for which logP values of −2.20 (PeptideDB) and −0.80 (Molaid) have been reported [1]. Taking the most conservative comparator value (−0.80), the CF2H-for-H substitution increases logP by approximately +0.23 units; using the −2.20 value, the shift is +1.63 units. This magnitude of lipophilicity increase is consistent with the class-level observation that CH3→CF2H exchange produces ΔlogP values spanning −0.1 to +0.4 for simple alkyl/aryl systems [2]. The higher logP translates into longer reversed-phase HPLC retention, enabling baseline separation of this impurity from both the parent DFMO and the non-fluorinated Impurity 6 in eflornithine impurity profiling methods [3].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = −0.57 (measured, Fluorochem) |
| Comparator Or Baseline | 3-Aminopiperidin-2-one (CAS 1892-22-4): logP = −2.20 (PeptideDB) to −0.80 (Molaid) |
| Quantified Difference | ΔlogP = +0.23 to +1.63 units (target more lipophilic) |
| Conditions | Predicted/measured logP values; multiple independent data sources |
Why This Matters
The distinct lipophilicity ensures this compound elutes at a different retention time than structural analogs in HPLC impurity methods, making it non-substitutable as a reference standard for system suitability testing.
- [1] PeptideDB. 3-Amino-2-piperidinone (CAS 1892-22-4). LogP = −2.2. Also: Molaid. 3-Aminopiperidin-2-one. LogP = −0.8. View Source
- [2] Zafrani Y, Yeffet D, Sod-Moriah G, et al. J Med Chem. 2017;60(2):797-804. ΔlogP (XCF2H − XCH3) ranged from −0.1 to +0.4. View Source
- [3] Patil SR, Pansare DN, et al. Synthesis of Eflornithine Hydrochloride and Related Substances by Novel Process. (Distinguishes Impurity 6 and Impurity 7 as separate chromatographic entities.) View Source
